CID 71351206
Description
PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities in the PubChem database, enabling standardized referencing across studies . However, none of the cited sources directly characterize CID 71351206. For instance:
- and compare substrates, inhibitors, and oscillatoxin derivatives (e.g., CID 6675, CID 185389) but omit this compound .


Without direct data, further analysis of this compound is infeasible. Future studies should verify experimental parameters such as mass spectrometry, chromatography, or biological assays to fill this gap.
Properties
CAS No. |
15072-41-0 |
|---|---|
Molecular Formula |
B3H4N3O |
Molecular Weight |
94.5 g/mol |
InChI |
InChI=1S/B3H4N3O/c7-3-5-1-4-2-6-3/h4-7H |
InChI Key |
MYUWZALIKDNGPP-UHFFFAOYSA-N |
Canonical SMILES |
[B]1N[B]NB(N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 71351206 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound’s structure suggests susceptibility to nucleophilic substitution (SN1/SN2) due to the presence of electron-withdrawing groups. Common reagents and conditions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides, Lewis acids | Substituted derivatives |
| Aromatic substitution | HNO₃/H₂SO₄ (nitration) | Nitrated analogs |
| SO₃/H₂SO₄ (sulfonation) | Sulfonated derivatives |
These reactions are influenced by steric and electronic effects from substituents, which modulate reactivity at specific sites.
Oxidation Reactions
Functional groups in CID 71351206 may undergo oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| KMnO₄ (acidic/basic) | Aqueous, heat | Carboxylic acids or ketones |
| H₂O₂/Fe²⁺ (Fenton’s) | Room temperature | Hydroxylated intermediates |
| Ozone (O₃) | Low temperature | Cleavage products (e.g., aldehydes) |
Oxidation pathways depend on the stability of intermediate radicals or carbocations.
Reduction Reactions
Reductive transformations are plausible using:
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous ether | Alcohols or amines |
| H₂/Pd-C | Ethanol, pressure | Hydrogenated derivatives |
| NaBH₄ | Methanol | Partial reduction products |
Selectivity is governed by the electronic environment of reducible bonds (e.g., carbonyl groups) .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring in this compound can participate in EAS reactions:
| Reaction | Reagents | Positional Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Meta/para-directing based on substituents |
| Halogenation | Cl₂/FeCl₃ | Ortho/para products |
| Friedel-Crafts alkylation | R-X/AlCl₃ | Dependent on steric hindrance |
Substituents like electron-donating groups enhance ring reactivity, while bulky groups limit substitution sites.
Acid/Base Reactions
The compound’s amine or amide functionalities (if present) may interact with acids or bases:
| Reagent | Conditions | Outcome |
|---|---|---|
| HCl | Aqueous | Salt formation (protonation) |
| NaOH | Ethanol/heat | Hydrolysis (amide cleavage) |
pH-dependent solubility and stability are critical for purification and storage .
Cross-Coupling Reactions
Transition-metal-catalyzed reactions could enable functionalization:
| Reaction Type | Catalyst | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Biaryl derivatives |
| Heck reaction | Pd(OAc)₂ | Alkenylated compounds |
These methods are valuable for introducing complex substituents in drug discovery .
Thermal Decomposition
Under elevated temperatures, this compound may decompose into smaller fragments:
| Conditions | Products |
|---|---|
| 200–300°C (inert atmosphere) | Radical intermediates or pyrolysis products |
Thermogravimetric analysis (TGA) would be required to characterize stability.
Scientific Research Applications
CID 71351206 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be used in the production of materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 71351206 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are often conducted to elucidate the exact mechanism and identify the key molecular players involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 71351206 remains uncharacterized in the provided evidence, methodologies for comparing analogous compounds can be extrapolated from studies on other CIDs. Below is a framework for such comparisons, supported by examples from the evidence:
Table 1: Comparative Analysis of Structurally or Functionally Related Compounds
Key Insights from Comparative Studies:
Structural Determinants of Activity: CID 6675’s sulfonic acid group enhances solubility for bile acid function, whereas CID 185389’s macrocyclic lactone is critical for cytotoxic activity . Ginkgolic acid (CID 5469634) relies on alkylphenol moieties for enzyme inhibition, contrasting with CID 185389’s oxygen-rich macrocycle .
Physicochemical Properties :
- Lipophilic compounds like CID 185389 and CID 5469634 exhibit membrane permeability, enabling intracellular targeting. Water-soluble CID 6675 operates in extracellular environments .
Biological Targets :
- CID 6675 interacts with nuclear receptors (e.g., FXR), while CID 185389 disrupts ribosomes, and CID 5469634 inhibits β-lactamases .
Limitations and Recommendations
The absence of this compound-specific data in the provided evidence precludes a direct comparison. To address this:
Experimental Characterization: Use GC-MS or LC-MS to determine molecular weight and fragmentation patterns . Compare retention times with known compounds in chromatographic studies .
Computational Modeling :
- Predict structural analogs using tools like PubChem’s Similarity Search or molecular docking simulations .
Biological Assays :
- Test for cytotoxicity, enzyme inhibition, or receptor binding against reference compounds (e.g., CID 185389 or CID 5469634) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


